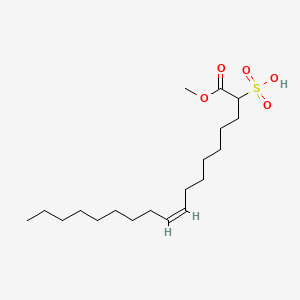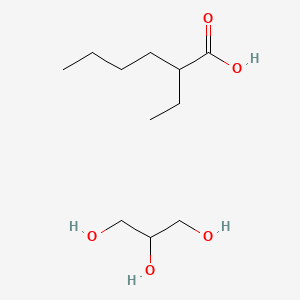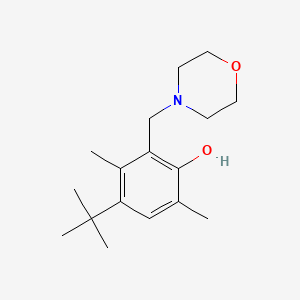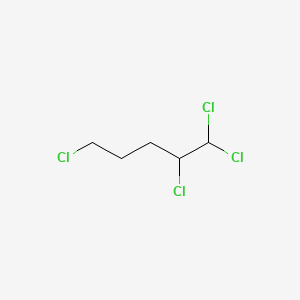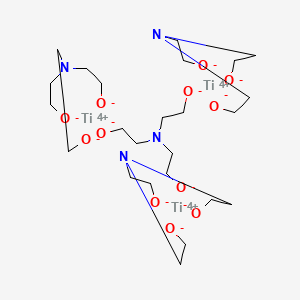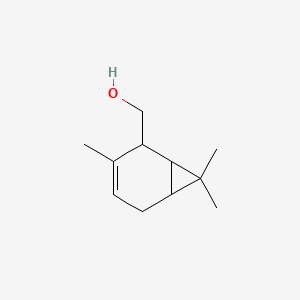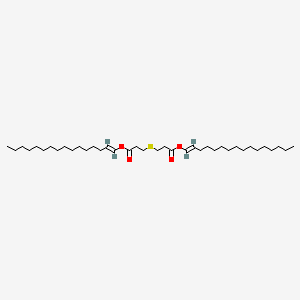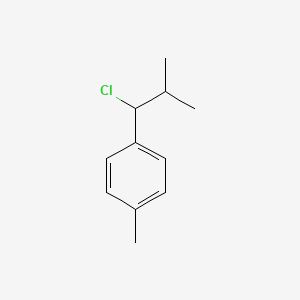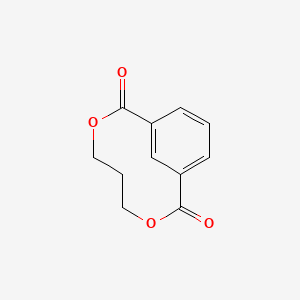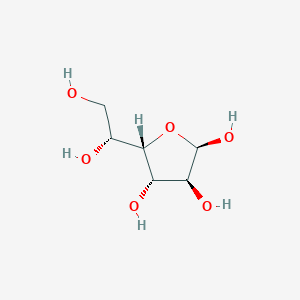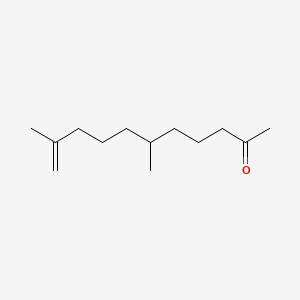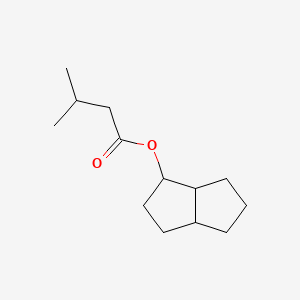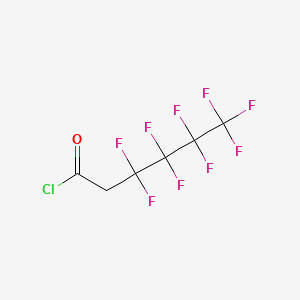
Isopentadecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentadecyl methacrylate, also known as 13-methyltetradecyl 2-methylprop-2-enoate, is an organic compound with the molecular formula C19H36O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in applications requiring water-resistant materials .
準備方法
Synthetic Routes and Reaction Conditions
Isopentadecyl methacrylate can be synthesized through esterification reactions involving methacrylic acid and isopentadecyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
Isopentadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form polymethacrylate polymers.
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and isopentadecyl alcohol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Free radical initiators like AIBN, conducted under inert atmosphere (e.g., nitrogen) at elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, conducted under reflux conditions.
Major Products Formed
Polymerization: Polymethacrylate polymers.
Hydrolysis: Methacrylic acid and isopentadecyl alcohol.
Transesterification: Various methacrylate esters depending on the alcohol used.
科学的研究の応用
Isopentadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of hydrophobic coatings for medical implants and prosthetics.
Industry: Applied in the production of water-resistant coatings, adhesives, and sealants.
作用機序
The mechanism of action of isopentadecyl methacrylate primarily involves its ability to polymerize and form hydrophobic polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit hydrophobic properties due to the presence of the long alkyl chain (isopentadecyl group), making them suitable for applications requiring water resistance .
類似化合物との比較
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with a shorter alkyl chain.
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Contains a butyl group, offering different hydrophobic properties compared to isopentadecyl methacrylate.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts superior hydrophobic properties compared to shorter-chain methacrylate esters. This makes it particularly valuable in applications requiring enhanced water resistance and durability .
特性
CAS番号 |
94247-08-2 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
13-methyltetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-21-19(20)18(3)4/h17H,3,5-16H2,1-2,4H3 |
InChIキー |
IADHOSOWVPXCGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


